molecular formula C9H7F5O B2616735 4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene CAS No. 1214348-62-5

4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B2616735
CAS No.: 1214348-62-5
M. Wt: 226.146
InChI Key: WBPRBMZDQNTHFU-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of fluorinated aromatic compounds. This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring, along with a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene typically involves the introduction of difluoromethyl and trifluoromethyl groups onto a benzene ring. One common approach is the late-stage difluoromethylation and trifluoromethylation of aromatic compounds. This can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

For example, the difluoromethylation of aromatic compounds can be accomplished using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents. The trifluoromethylation can be performed using reagents like trifluoromethyl copper or trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may also interact with cellular membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene is unique due to the simultaneous presence of difluoromethyl, trifluoromethyl, and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(difluoromethyl)-1-methoxy-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c1-15-7-3-2-5(8(10)11)4-6(7)9(12,13)14/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPRBMZDQNTHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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